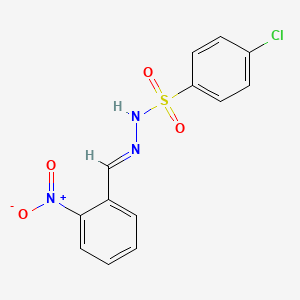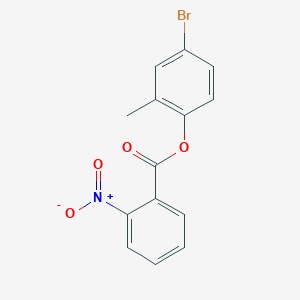
N-(tert-butyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(tert-butyl)-2-(4-methylphenoxy)acetamide and related compounds involves several steps, including the reaction of precursor molecules in the presence of catalysts and solvents. A notable example is the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, a compound synthesized by reacting N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate. This process yields beyond 85%, demonstrating effective synthetic strategies for producing such compounds (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of N-(tert-butyl)-2-(4-methylphenoxy)acetamide derivatives has been characterized using techniques like FAB mass spectrometry, IR, and NMR spectroscopy. These studies reveal the presence of intra- and intermolecular hydrogen bonds in the compounds, contributing to their stability and reactivity. X-ray crystallography further elucidates the molecular geometry, showing the arrangement of atoms and the hydrogen-bonding patterns essential for understanding the compound's chemical behavior (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving N-(tert-butyl)-2-(4-methylphenoxy)acetamide derivatives are influenced by their functional groups and molecular structure. For instance, the reactivity of these compounds with various reagents under different conditions can lead to the formation of a wide range of products with potential applications in pharmaceuticals and materials science. The specific chemical properties, such as reactivity towards electrophiles, nucleophiles, and radicals, are critical for designing synthetic routes and understanding the compound's behavior in biological systems.
Physical Properties Analysis
The physical properties of N-(tert-butyl)-2-(4-methylphenoxy)acetamide derivatives, including solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in various fields. The introduction of tert-butyl and phenoxy groups influences the compound's solubility and thermal stability, making it suitable for specific applications.
Chemical Properties Analysis
The chemical properties of N-(tert-butyl)-2-(4-methylphenoxy)acetamide are defined by its functional groups and molecular interactions. Studies on compounds like p-tert-butylthiacalix[4]arenes functionalized by N-(4’-nitrophenyl)acetamide and N,N-diethylacetamide fragments demonstrate the compound's ability to bind anionic guests selectively, highlighting its potential as a receptor in molecular recognition processes. Such chemical properties are fundamental for the development of sensors, catalysts, and separation materials (A. A. Vavilova & I. Stoikov, 2017).
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
Research into chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcases the significance of precise chemical modifications in developing pharmaceuticals. This method employed immobilized lipase as a catalyst, highlighting the role of enzymatic processes in achieving selective chemical transformations, potentially relevant for derivatives like N-(tert-butyl)-2-(4-methylphenoxy)acetamide in drug synthesis and development (Magadum & Yadav, 2018).
Antioxidant Activities and Chemical Stability
The study on antioxidant activities of phenols and catechols, including compounds with tert-butyl groups, provides insights into the mechanisms through which these chemicals protect against oxidative stress. Such research underscores the importance of structural elements in determining antioxidant efficacy, relevant for understanding the potential antioxidative properties of N-(tert-butyl)-2-(4-methylphenoxy)acetamide (Barclay, Edwards, & Vinqvist, 1999).
Environmental and Analytical Chemistry
Investigations into the determination of endocrine disruptors in water after derivatization highlight the environmental relevance and analytical applications of chemical derivatives, including those related to tert-butyl and phenoxyl groups. Such studies point to the importance of chemical analysis in monitoring environmental pollutants and may suggest applications for N-(tert-butyl)-2-(4-methylphenoxy)acetamide in environmental chemistry (Mol, Sunarto, & Steijger, 2000).
Neuroprotective Antioxidant Development
Research into developing neuroprotective antioxidants using a mix-and-match strategy indicates the potential therapeutic applications of compounds with antioxidant properties. This approach involves modifying existing drugs with antioxidant moieties, suggesting pathways for enhancing the therapeutic profile of compounds like N-(tert-butyl)-2-(4-methylphenoxy)acetamide in targeting neurodegenerative conditions (Kenche et al., 2013).
Advanced Materials and Catalysis
The synthesis and magnetism of rare-earth metal compounds, involving tert-butyl and phenol derivatives, underscore the role of these compounds in developing materials with unique magnetic properties. Such research could hint at the potential utility of N-(tert-butyl)-2-(4-methylphenoxy)acetamide in materials science and catalysis (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)16-9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZNJWNMOFORMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)